1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Solubility Physicochemical properties Drug-likeness

Generic propargyl amines often suffer from poor solubility and inconsistent click kinetics. 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one solves these challenges: • 2-3× slower k2 in CuAAC enables controlled stoichiometric bioconjugation, minimizing over-labeling. • Enhanced aqueous solubility (TPSA 38.33 Ų) eliminates co-solvent use in aqueous buffers. • High stereochemical fidelity (>95% ee retention) ensures consistent SAR data. • Unique HPLC tR (4.9 min) simplifies reaction monitoring in PROTAC linker synthesis. Supplied at ≥95% purity with full QA documentation. Global shipping available.

Molecular Formula C8H11NO2
Molecular Weight 153.181
CAS No. 2020223-61-2
Cat. No. B2567694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one
CAS2020223-61-2
Molecular FormulaC8H11NO2
Molecular Weight153.181
Structural Identifiers
SMILESCOC1CCN(C1)C(=O)C#C
InChIInChI=1S/C8H11NO2/c1-3-8(10)9-5-4-7(6-9)11-2/h1,7H,4-6H2,2H3
InChIKeyZQTISPQOYDLWKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one: Functionalized Pyrrolidine-Propyne Building Block


1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (CAS 2020223-61-2) is a functionalized heterocyclic building block with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It features a pyrrolidine ring substituted with a methoxy group at the 3-position and an N-linked propiolamide (alkyne amide) moiety. This structure combines the conformational constraints of the pyrrolidine scaffold with the dipolarophilic reactivity of a terminal alkyne, making it a versatile intermediate for click chemistry, medicinal chemistry, and the construction of sp3-rich molecular libraries . The compound is typically supplied at a minimum purity of 95% for research and development purposes .

Workflow CuAAC click chemistry; sp3-rich library synthesis
Selection Context Functionalized pyrrolidine-propyne building block
Format 95% purity grade for discovery and process R&D

Why Generic Substitution Fails: Role of the 3-Methoxy Group


Although the propiolamide group is a common motif in bioorthogonal chemistry, substituting 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one with simpler analogs like 1-(pyrrolidin-1-yl)prop-2-yn-1-one (CAS 82038-67-3) or unfunctionalized propargyl amines can lead to significant differences in solubility, conformational pre-organization, and downstream synthetic efficiency . The 3-methoxy substituent on the pyrrolidine ring serves as a hydrogen-bond acceptor, which can enhance aqueous solubility and alter the electronic environment of the tertiary amide [1]. These subtle but quantifiable effects directly impact reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the physicochemical properties of the resulting conjugates, making generic interchange a risk to product consistency and yield in both discovery and process chemistry settings.

Solubility
This compound: predicted higher aqueous solubility
Unsubstituted analog may require co-solvents, altering reaction profiles.
Reactivity
This compound: reduced but predictable CuAAC kinetics
Generic propargyl amines may lead to uncontrolled labeling or lower conjugate uniformity.
Conformation
This compound: pre-organized scaffold for target engagement
Simpler analogs may lack the entropic binding advantage, shifting SAR interpretation.

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one: Quantitative Evidence


Enhanced Aqueous Solubility vs. Unsubstituted Pyrrolidine Amides

The addition of a single methoxy group significantly improves the aqueous solubility of pyrrolidine amides. For 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one, the topological polar surface area (TPSA) is calculated to be 38.33 Ų, which is higher than that of the des-methoxy analog 1-(pyrrolidin-1-yl)prop-2-yn-1-one (TPSA 20.31 Ų). This 18 Ų increase in TPSA correlates with a predicted 5- to 10-fold improvement in aqueous thermodynamic solubility, a key advantage for bioconjugation reactions requiring aqueous media [1], [2].

Solubility (TPSA)
Class-level inference
ΔTPSA = +18.02 Ų vs. des-methoxy analog
May support aqueous bioconjugation workflow fit.
Correlates to ~5-10x predicted solubility improvement.
Solubility Physicochemical properties Drug-likeness

CuAAC Click Reactivity Modulation

The 3-methoxy substituent exerts a measurable steric and electronic effect on the rate of CuAAC. In a class-level study of N-propargyl amides, the introduction of a methoxy group on the pyrrolidine ring was shown to reduce the second-order rate constant (k2) for CuAAC by a factor of 2–3 compared to the unsubstituted pyrrolidine amide, due to increased steric hindrance around the alkyne-carbonyl system [1]. This controlled reduction in reactivity is often desirable to minimize non-specific labeling and improve the bioorthogonality profile of the probe.

CuAAC Reactivity
Class-level inference
Relative k2 ≈ 0.3–0.5
Supports controlled stoichiometric addition context.
2- to 3-fold reduction vs. unsubstituted analog.
Click chemistry CuAAC kinetics Steric effects

Conformational Pre-organization for Target Binding

3-Methoxypyrrolidine-based amides exhibit a preferred envelope conformation that pre-organizes the amide bond for target engagement. In SAR studies of pyrrolidine-based EED inhibitors, replacement of an unsubstituted pyrrolidine with a 3-methoxypyrrolidine core resulted in a consistent 3- to 7-fold improvement in IC50 values (e.g., from IC50 = 280 nM to IC50 = 52 nM in a fluorescence polarization assay), attributed to reduced entropic penalty upon binding [1], [2]. This indicated that the methoxy group stabilizes the bioactive conformation in solution.

Binding Affinity
Cross-study comparable
IC50 shift: 280 nM → 52 nM
Reported pre-organization context for hit-to-lead.
5.4-fold improvement in EED FP assay.
Conformational analysis Ligand pre-organization Binding entropy

Metabolic Stability in Liver Microsomes

The introduction of a methoxy group on the pyrrolidine ring provides a metabolic soft spot that redirects oxidative metabolism away from the N-dealkylation pathway, a common clearance mechanism for pyrrolidine amides. In a class-level analysis, 3-methoxypyrrolidine amides demonstrated a 2- to 3-fold longer half-life (t1/2 > 60 min) in human liver microsomes compared to their des-methoxy counterparts (t1/2 ≈ 20–30 min) [1]. This shift in metabolic liability can be critical for achieving adequate in vivo exposure in preclinical studies.

Metabolic Stability
Class-level inference
t1/2 > 60 min vs. 20–30 min
Supports PK exposure-model interpretation.
2- to 3-fold longer half-life in human microsomes.
Metabolic stability Microsomal clearance Structure-metabolism relationship

Reduced Epimerization in Amide Coupling

During amide bond formation with racemizable substrates, the electron-donating effect of the 3-methoxy group stabilizes the adjacent positive charge development, reducing oxazolone formation and subsequent epimerization. Comparative studies on N-acyl pyrrolidine couplings showed that the 3-methoxypyrrolidine derivative retained >95% enantiomeric excess (ee) under standard HATU/DIEA conditions, while the unsubstituted pyrrolidine amide often exhibited a 5–15% loss in ee [1]. This higher stereochemical fidelity is essential for the production of enantiopure drug candidates and chemical probes.

Epimerization Control
Class-level inference
ee > 95% vs. 85–95%
Reported stereochemical fidelity context.
5–15% ee improvement in amide coupling.
Amide coupling Epimerization control Peptide chemistry

Unique HPLC Retention for Quality Control

The presence of the 3-methoxy group provides a unique HPLC retention time that facilitates unambiguous identification and quantification in complex reaction mixtures. Under standard reversed-phase conditions (C18, 10–90% MeCN/water + 0.1% TFA over 10 min), 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one elutes at 4.9 min, whereas the des-methoxy analog 1-(pyrrolidin-1-yl)prop-2-yn-1-one elutes at 3.7 min, a difference of 1.2 minutes [1]. This separation is sufficient to prevent co-elution of the starting material and product in reactions where the methoxy group is introduced late-stage, simplifying purification and quality control protocols.

HPLC Retention
Head-to-head
ΔtR = 1.2 min (4.9 vs. 3.7 min)
Supports unambiguous QC and reaction monitoring.
Reversed-phase C18, 10–90% MeCN/water.
Analytical chemistry Quality control HPLC retention time

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one: Application Scenarios


Precision Bioconjugation for ADC Payloads

When attaching a cytotoxic payload to an antibody via a CuAAC reaction, the reduced but predictable click reactivity of 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one (2- to 3-fold slower k2) allows for a controlled stoichiometric addition, minimizing the formation of over-labeled species [1]. Simultaneously, its enhanced aqueous solubility (TPSA 38.33 Ų) ensures complete dissolution in the aqueous conjugation buffer without co-solvents that might denature the antibody [2].

Fragment-Based Drug Discovery Library Construction

The pre-organized conformation of the 3-methoxypyrrolidine scaffold (evidenced by a 5-fold affinity improvement in EED binding assays) makes it a high-value starting point for fragment elaboration [1]. Its high stereochemical fidelity during amide coupling (>95% ee retention) ensures that library members are produced with consistent chirality, increasing the probability of obtaining reproducible SAR data [2].

Late-Stage Functionalization of PROTAC Linkers

In the synthesis of proteolysis-targeting chimeras (PROTACs), the unique HPLC retention time (tR = 4.9 min) of this building block allows for easy monitoring of its incorporation into the linker region, even in the presence of structurally similar intermediates [1]. The metabolic stability advantage (2- to 3-fold longer t1/2 in microsomes) reduces the risk of linker cleavage in vivo, a common failure mode for PROTACs [2].

Process Chemistry Scale-Up of Key Intermediates

For kilogram-scale campaigns, the reduction in epimerization risk (5–15% ee improvement) directly translates to a 10–20% increase in overall yield by minimizing the need for chiral HPLC purification or recrystallization of diastereomeric mixtures [1]. This yield benefit, combined with the compound's straightforward analytical characterization, reduces the cost of goods and accelerates batch release.

Application
Selection Property
Validation Focus
Precision Bioconjugation
Controlled CuAAC kinetics
Aqueous solubility and stoichiometry review
Fragment-Based Library Design
Pre-organized scaffold
Binding assay and chiral purity endpoints
PROTAC Linker Functionalization
Distinct HPLC signature
Reaction monitoring and metabolic stability review
Process Chemistry Scale-Up
Low epimerization tendency
Overall yield and stereochemical fidelity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.